molecular formula C15H23ClN2O B2566643 N-Methyl-2-(3-methylphenyl)-2-piperidin-4-ylacetamide;hydrochloride CAS No. 2445793-80-4

N-Methyl-2-(3-methylphenyl)-2-piperidin-4-ylacetamide;hydrochloride

Cat. No.: B2566643
CAS No.: 2445793-80-4
M. Wt: 282.81
InChI Key: RDXKXUHQQYOREH-UHFFFAOYSA-N
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Description

N-Methyl-2-(3-methylphenyl)-2-piperidin-4-ylacetamide;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is known for its potential applications in various fields, including medicinal chemistry and pharmacology. It is often studied for its biological activities and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(3-methylphenyl)-2-piperidin-4-ylacetamide;hydrochloride typically involves the reaction of 3-methylbenzyl chloride with N-methylpiperidine in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with acetic anhydride to form the final product. The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(3-methylphenyl)-2-piperidin-4-ylacetamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of new substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological targets and potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Methyl-2-(3-methylphenyl)-2-piperidin-4-ylacetamide;hydrochloride involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-2-(3-methylphenyl)-2-piperidin-4-ylacetamide
  • N-Methyl-2-(3-methylphenyl)-2-piperidin-4-ylacetamide;hydrobromide
  • N-Methyl-2-(3-methylphenyl)-2-piperidin-4-ylacetamide;acetate

Uniqueness

N-Methyl-2-(3-methylphenyl)-2-piperidin-4-ylacetamide;hydrochloride is unique due to its specific chemical structure, which imparts distinct biological and chemical properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

IUPAC Name

N-methyl-2-(3-methylphenyl)-2-piperidin-4-ylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O.ClH/c1-11-4-3-5-13(10-11)14(15(18)16-2)12-6-8-17-9-7-12;/h3-5,10,12,14,17H,6-9H2,1-2H3,(H,16,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDXKXUHQQYOREH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C2CCNCC2)C(=O)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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